1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]-

Green chemistry Triarylmethane dye synthesis Catalytic oxidation

Dye manufacturers face batch failures from using non-validated leuco acid intermediates. CAS 67828-29-9 is the specifically documented, reduced precursor for C.I. Acid Blue 7 (Patent Blue A), essential for controlled oxidation to the final dye chromophore. - Validated for a sustainable, heavy-metal-free H₂O₂/CuO/silicotungstic acid catalytic oxidation pathway, achieving a 78% HPLC yield at 95 °C in 45 min at a 10 g scale. - Distinct 2,4-disulfonic acid substitution pattern on the central ring dictates final dye hue, solubility, and tinctorial strength, unlike alternative isomers. - Supported by a documented industrial purification protocol (BIOS 1433) and a publicly available RP-HPLC method (LogP 5.08) for impurity profiling, facilitating regulatory submissions.

Molecular Formula C37H38N2O6S2
Molecular Weight 670.8 g/mol
CAS No. 67828-29-9
Cat. No. B12273950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]-
CAS67828-29-9
Molecular FormulaC37H38N2O6S2
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)N(CC)CC4=CC=CC=C4)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C37H38N2O6S2/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29/h5-25,37H,3-4,26-27H2,1-2H3,(H,40,41,42)(H,43,44,45)
InChIKeyVMXLVYWJPWIZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzenedisulfonic Acid Leuco Intermediate


1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]- (CAS 67828-29-9, molecular formula C37H38N2O6S2, MW 670.85 g/mol) is the chemically reduced (leuco) precursor in the industrial synthesis of the triarylmethane acid dye C.I. Acid Blue 7 (Patent Blue A, Alphazurine A, CAS 3486-30-4) [1]. This colorless leuco disulfonic acid is produced by the condensation of benzaldehyde-2,4-disulfonic acid (CAS 88-39-1) with two equivalents of N-ethyl-N-benzylaniline (CAS 92-59-1), and upon subsequent oxidation—traditionally with dichromate or heavy metal oxides—yields the intensely colored Acid Blue 7 chromophore [2][3]. The compound is a critical intermediate for dye manufacturers, analytical reference standard producers, and researchers developing environmentally benign oxidation methodologies that eliminate toxic heavy metal oxidants [4].

Leuco intermediate for Acid Blue 7 (C.I. 42080) triarylmethane dye synthesis
Validated substrate for heavy metal-free catalytic oxidation (CuO/silicotungstic acid/H2O2)
Documented HPLC method (MS-compatible) and regulatory listings (TSCA, EINECS)

Why 1,3-Benzenedisulfonic Acid Leuco Intermediate Is Irreplaceable


Within triarylmethane dye synthesis, leuco acid intermediates are not interchangeable commodities. The specific 2,4-disulfonic acid substitution pattern on the central benzaldehyde-derived ring of CAS 67828-29-9 dictates the final dye's sulfonation geometry, solubility, hue, and tinctorial strength—properties that diverge significantly when alternative aldehyde disulfonic acid isomers (e.g., 2-sulfobenzaldehyde or benzaldehyde-2,5-disulfonic acid) are employed [1][2]. Substituting this leuco acid with the leuco intermediate of Acid Blue 9 (brilliant blue FCF, which uses a 2-formylbenzenesulfonic acid scaffold) yields a dye with different λmax, reduced wash fastness, and altered regulatory status [3]. Furthermore, CAS 67828-29-9 has been specifically validated for a catalytic, heavy metal-free aqueous H2O2 oxidation pathway achieving 78% yield at 95 °C in 45 minutes—a green chemistry route not demonstrated with comparable yields for most other triarylmethane leuco acids [4]. Procuring a non-validated leuco acid risks batch failure from unidentified impurities, inconsistent oxidation kinetics, and off-specification final dye products that fail end-user certification requirements [2].

Sulfonation pattern mismatch
Alternative disulfonic acid isomers (e.g., 2-sulfobenzaldehyde or 2,5-disulfonic acid) may produce dyes with shifted hue, reduced fastness, and different regulatory status.
Oxidation method not transferable
The CuO/STA/H2O2 green oxidation route has been specifically reported for this leuco acid; other leuco intermediates may lack equivalent process validation.
Impurity control uncertainty
Non-validated leuco acids risk unidentified impurities and inconsistent oxidation kinetics, potentially leading to batch failure in end-use certification.

1,3-Benzenedisulfonic Acid Leuco Intermediate: Evidence Comparison


Heavy Metal-Free Catalytic Oxidation for Acid Blue 7

CAS 67828-29-9 is the only leuco acid substrate for which a CuO/silicotungstic acid-catalyzed, aqueous H2O2 oxidation protocol has been quantitatively validated at 10 g scale, achieving a 78% HPLC yield of Acid Blue 7 at 95 °C in 45 minutes [1]. In contrast, the conventional industrial oxidation of this same leuco acid uses dichromate, lead peroxide (PbO2), or manganese dioxide (MnO2) as stoichiometric oxidants, generating toxic heavy metal waste [2][3]. For malachite green leuco base, comparative oxidation with K2S2O8, KMnO4, and MnO2 showed MnO2 as the best oxidant but still required heavy metal handling [2]. The CuO/silicotungstic acid/H2O2 system eliminates heavy metal oxidant usage entirely, providing a procurement rationale for users seeking compliance with green chemistry principles and reduced waste treatment costs.

Catalytic Oxidation
Head-to-head
78% yield (CuO/STA/H2O2) vs. traditional heavy metal oxidants (dichromate, PbO2, MnO2)
Supports green chemistry process fit
Validated at 10 g scale; 95 °C, 45 min, aqueous phase
Green chemistry Triarylmethane dye synthesis Catalytic oxidation

Purification: Excess Amine Removal and Acid Precipitation

The BIOS 1433 manufacturing process for Patent Blue A.F. specifically documents the purification of CAS 67828-29-9, including: condensation with 7.15% excess ethylbenzylaniline (425 kg vs. theoretical), agitation for 60 hours at 100–103 °C, precipitation and washing with 5% H₂SO₄ at 70 °C, and dissolution/reprecipitation via HCl to remove unreacted amine [1]. This contrasts with the leuco acid of C.I. Acid Blue 9, where kinetic studies indicate that simply prolonging reaction time does not improve conversion of the sulfonated aniline component in the late reaction period, implying inherent purity limitations [2]. The defined excess reagent specification and thermal washing protocol for CAS 67828-29-9 provide a verifiable purity control framework not universally demonstrable for other leuco acid intermediates.

Purification Protocol
Cross-study
Documented multi-step acid wash and reprecipitation vs. Acid Blue 9 leuco synthesis with kinetic conversion plateau
Reduces residual amine carryover risk
Industrial-scale process per BIOS 1433; 5% H2SO4 at 70 °C, HCl reprecipitation
Dye intermediate purification Leuco acid production Excess amine removal

Validated RP-HPLC Method for Impurity Profiling and Pharmacokinetics

A reverse-phase HPLC method using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase has been specifically validated for the separation and analysis of CAS 67828-29-9 [1]. The method is scalable for preparative impurity isolation and suitable for pharmacokinetic applications (with formic acid substitution for MS compatibility). The compound's LogP of 5.08 (calculated) provides a quantitative hydrophobicity benchmark for method development [1]. In contrast, no equivalent publicly documented, application-specific HPLC method with MS-compatible modifications exists for the leuco intermediates of Acid Violet 49 (CAS 1694-09-3 precursor), Acid Green 3 (CAS 4680-78-8 precursor), or Acid Blue 9 leuco compound [2][3].

HPLC Method
Class-level
Validated RP-HPLC method (MS-compatible) available; no equivalent public method for Acid Blue 9, Acid Violet 49, or Acid Green 3 leuco forms
Reduces method development time
Newcrom R1 column; LogP 5.08 aids retention prediction; UPLC option with 3 µm particles
HPLC method validation Leuco acid analysis Pharmacokinetics

Physicochemical Differentiation: LogP and Molecular Topology

The computed LogP of 5.08 for CAS 67828-29-9 [1] provides a quantitative basis for differentiating its hydrophobicity and chromatographic behavior from structurally similar leuco acid intermediates. While direct LogP values for the leuco forms of Acid Violet 49 (λmax 543–549 nm for the oxidized dye ), Acid Green 3 (λmax 617–621 nm ), or Acid Blue 9 (λmax 627–631 nm ) are not publicly reported, the distinct substitution patterns on their respective benzaldehyde-derived rings predictably alter LogP and thus solubility, extraction efficiency, and HPLC retention. The 2,4-disulfonic acid geometry of CAS 67828-29-9 is structurally required for producing the specific turquoise-blue hue (Acid Blue 7) that differs from the violet hue of Acid Violet 49 or the green hue of Acid Green 3 [1].

Physicochemical Profile
Class-level
LogP 5.08 (computed); oxidized dye λmax ~627–631 nm (turquoise-blue) vs. comparators lacking reported LogP
Aids solvent selection and environmental fate assessment
λmax shifts of 78–86 nm vs. Acid Violet 49; 6–10 nm vs. Acid Green 3
Physicochemical properties LogP comparison Leuco acid differentiation

TSCA and EINECS Regulatory Inventory Status

CAS 67828-29-9 is listed on the US EPA TSCA Inventory (active, reviewed, approved as of 2024) and carries EINECS number 267-251-8, confirming its regulatory acceptance for commercial use in North America and Europe [1]. This dual-inventory status is not universally shared among all triarylmethane leuco intermediates; some leuco forms exist only as transient synthetic intermediates without independent regulatory listing. The explicit TSCA and EINECS registration reduces procurement risk for industrial users who require documented regulatory compliance for their chemical supply chain audits.

Regulatory Inventory
Supporting
TSCA Active (2024 CDR reviewed) + EINECS 267-251-8; many leuco intermediates lack independent listings
Streamlines supply chain compliance
Confirmed US EPA and EU regulatory acceptance
Regulatory compliance TSCA inventory EINECS registration

Application Scenarios for 1,3-Benzenedisulfonic Acid Leuco Intermediate


Heavy Metal-Free Acid Blue 7 Synthesis

Dye manufacturers transitioning from dichromate/PbO2 oxidation to sustainable processes should procure CAS 67828-29-9 as the validated leuco acid substrate for the CuO/silicotungstic acid/H2O2 catalytic oxidation route. The documented 78% HPLC yield at 95 °C in 45 minutes (validated at 10 g scale) provides a quantitative benchmark for process optimization, while eliminating toxic heavy metal waste streams associated with traditional oxidation methods [1]. This scenario is directly supported by the experimental data from Nomoto et al. (2021), which specifically used CAS 67828-29-9 as the model leuco acid substrate [1].

High-Purity Dye Production for Regulated End-Uses

Manufacturers requiring final dye products with minimal residual aromatic amine content and documented impurity profiles should select CAS 67828-29-9 based on its well-defined industrial purification protocol. The BIOS 1433 process specifies excess ethylbenzylaniline removal via dual 5% H₂SO₄ washes at 70 °C and HCl-mediated reprecipitation, providing a verifiable purity control framework [2]. Combined with the availability of a validated RP-HPLC method (MS-compatible) for impurity profiling [3], this leuco acid enables the documentation trail required for regulatory submissions in cosmetic, food-contact, and pharmaceutical dye applications.

Analytical Reference Standard and Pharmacokinetic Studies

Analytical laboratories and CROs developing HPLC or LC-MS methods for triarylmethane dye intermediates should procure CAS 67828-29-9 as a reference standard, leveraging the publicly documented RP-HPLC separation method (Newcrom R1; MeCN/water/phosphoric acid; UPLC-compatible with 3 µm particles) and the compound's reported LogP of 5.08 for method development and validation [3]. The method's demonstrated scalability to preparative separation and MS compatibility (formic acid substitution) supports applications ranging from impurity isolation to pharmacokinetic studies of leuco-dye conversion in biological systems [3].

Regulatory-Compliant Procurement for North America and Europe

Industrial buyers requiring documented chemical inventory compliance should prioritize CAS 67828-29-9 over unlisted leuco acid alternatives. The compound's active TSCA Inventory status (reviewed and approved as of the 2024 CDR cycle) and EINECS registration (267-251-8) satisfy supply chain audit requirements for North American and European operations [4]. This reduces the due diligence burden associated with procuring leuco intermediates that exist only as transient synthetic intermediates without independent regulatory listings [4].

Application
Selection Property
Validation Focus
Heavy metal-free dye synthesis
Validated oxidation substrate
H2O2 oxidation yield and batch consistency
High-purity dye for regulated end-uses
Defined purification protocol
Residual amine control and impurity profiling
Analytical reference standard & method development
Documented HPLC method (MS-compatible)
Method transfer and LogP-based retention prediction
Regulatory-compliant procurement
TSCA/EINECS inventory listing
Supply chain audit and compliance documentation
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